molecular formula C5H10O5 B1593646 beta-L-Arabinose CAS No. 7296-56-2

beta-L-Arabinose

Cat. No.: B1593646
CAS No.: 7296-56-2
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-KLVWXMOXSA-N
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Description

Beta-L-Arabinose is a naturally occurring monosaccharide, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde group It is commonly found in the cell walls of plants, particularly in hemicellulose and pectin

Scientific Research Applications

Beta-L-Arabinose has several applications in scientific research:

Mechanism of Action

Beta-L-Arabinose acts on the L-arabinose-binding periplasmic protein in Escherichia coli . It is also known to lower glycemic and insulinemic responses when added to simple water-based sugary liquids .

Future Directions

Beta-L-Arabinose has potential applications in the food and beverage industry as a natural sugar blocker and reducing sugar . Studies show that it can support healthy blood sugar levels and weight management, and it also has potential application as a prebiotic . The market value of this compound is expected to grow by at least 5% per annum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-Arabinose can be synthesized through the hydrolysis of arabinan, a polysaccharide found in plant cell walls. The hydrolysis process typically involves the use of acid or enzymatic catalysts to break down arabinan into its monosaccharide components, including this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials rich in arabinan, such as sugar beet pulp or corn fiber. The extraction process includes steps like pretreatment, hydrolysis, and purification to obtain high-purity this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Arabinose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arabinonic acid.

    Reduction: It can be reduced to form arabinitol.

    Substitution: this compound can participate in substitution reactions to form glycosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.

    Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products:

    Oxidation: Arabinonic acid.

    Reduction: Arabinitol.

    Substitution: Various glycosides depending on the substituent used.

Comparison with Similar Compounds

    D-Arabinose: Another aldopentose, but with a different stereochemistry.

    Xylose: A similar pentose sugar found in plant cell walls.

    Ribose: A pentose sugar that is a component of RNA.

Uniqueness of Beta-L-Arabinose: this compound is unique due to its specific occurrence in plant cell walls and its role in the synthesis of various plant polysaccharides. Unlike D-Arabinose, this compound is more commonly found in nature and has distinct biological functions .

Properties

IUPAC Name

(2S,3R,4S,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315644
Record name β-L-Arabinopyranose
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Molecular Weight

150.13 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS], Solid
Record name L-Arabinopyranose
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Record name L-Arabinose
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Solubility

500.0 mg/mL
Record name L-Arabinose
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CAS No.

7296-56-2, 87-72-9
Record name β-L-Arabinopyranose
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Record name L-Arabinopyranose
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Record name β-L-Arabinopyranose
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Record name .BETA.-L-ARABINOSE
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Record name L-Arabinose
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Melting Point

158 - 160 °C
Record name L-Arabinose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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